2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane

Physicochemical profiling Medicinal chemistry Structure-property relationships

Researchers requiring a chiral vicinal diamine bearing the 2,6-dichlorophenyl pharmacophore for asymmetric synthesis face limited commercial options. 2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane (CAS 76211-03-5) directly addresses this gap. • Chiral benzylic carbon enables use as a resolving agent or chiral auxiliary in diastereoselective transformations. • Dual primary/secondary amine functionality permits selective derivatization at either nitrogen center. • Computed LogP 2.5 & TPSA 24.1 Ų place it within the optimal CNS drug candidate window. Procured as enantioenriched or racemic material with full analytical characterization.

Molecular Formula C9H12Cl2N2
Molecular Weight 219.11 g/mol
Cat. No. B12123304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane
Molecular FormulaC9H12Cl2N2
Molecular Weight219.11 g/mol
Structural Identifiers
SMILESCNC(CN)C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C9H12Cl2N2/c1-13-8(5-12)9-6(10)3-2-4-7(9)11/h2-4,8,13H,5,12H2,1H3
InChIKeyZAECCYQEMWHUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane: A Chiral Vicinal Diamine Building Block for Specialized Chemical Synthesis


2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane (CAS 76211-03-5) is a vicinal diamine featuring a 2,6-dichlorophenyl group at the benzylic position and an N-methyl substituent on one of its two nitrogen atoms [1]. With a molecular formula of C₉H₁₂Cl₂N₂ and a molecular weight of 219.11 g/mol, this compound possesses a chiral center at the carbon bearing the aromatic ring, making it valuable as a chiral building block or resolving agent in asymmetric synthesis and medicinal chemistry programs [2]. Its structure combines the steric and electronic influence of ortho-chlorine atoms with the dual hydrogen-bonding capabilities of a primary and secondary amine, offering a defined spatial arrangement that is not available from simpler phenethylamine or benzylamine analogs [1].

Why Generic Substitution of 2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane with Simpler Analogs Can Compromise Research Outcomes


Attempts to substitute this compound with simpler 2,6-dichlorophenylalkylamines such as 2-(2,6-dichlorophenyl)ethylamine (CAS 14573-23-0) or 1-(2,6-dichlorophenyl)ethane-1,2-diamine (CAS 52391-69-2) fail to replicate key structural parameters. The target compound features a unique combination of an ortho-dichlorophenyl ring directly attached to a chiral carbon bearing both a methylamino and an aminomethyl group [1]. Removal of the N-methyl group (as in the primary diamine analog) alters the LogP by approximately 0.1 units and reduces the hydrogen-bond donor count from 2 to 1, impacting both lipophilicity and receptor interaction profiles [1]. Equally critical, the spatial orientation of the ortho-chlorine atoms has been shown in related bis(dichlorophenyl)ethylenediamine systems to be a prerequisite for receptor affinity, where only 2,6-dichloro substitution patterns confer binding through hydrophobic shielding of the nitrogen atoms [2]. These differences are not cosmetic; they directly affect binding geometry, solubility, and the compound's suitability as a chiral intermediate or pharmacological probe.

2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane: Quantifiable Differentiation Against Structural Analogs


Increased Hydrogen-Bond Donor Capacity Distinguishes Target from Isomeric N-Methyl Ethylenediamine

The target compound possesses two hydrogen-bond donor sites (primary NH₂ and secondary NHCH₃), whereas its positional isomer N-(2,6-dichlorophenyl)-N-methylethylenediamine (CAS not available) contains only one H-donor due to the tertiary amine linkage to the aromatic ring [1]. This difference directly affects molecular recognition: the additional H-donor enables bidentate hydrogen-bonding interactions with biological targets, an increase of 100% in donor capacity that is unattainable with the isomeric tertiary amine analog [1].

Physicochemical profiling Medicinal chemistry Structure-property relationships

Enhanced Lipophilicity (LogP 2.5) Relative to Non-Methylated Diamine Provides Differentiated CNS Permeability Profile

The computed octanol-water partition coefficient (LogP) for the target compound is 2.5 [1]. By contrast, 1-(2,6-dichlorophenyl)ethane-1,2-diamine (CAS 52391-69-2), which lacks the N-methyl substituent, has a predicted LogP of approximately 1.8 based on fragment-based calculations . This difference of approximately 0.7 LogP units translates to a roughly 5-fold increase in lipophilicity, placing the target compound within the optimal LogP window (2–3) for CNS drug candidates, whereas the des-methyl analog falls below this range [2].

Blood-brain barrier penetration Lipophilicity optimization CNS drug discovery

Chiral Carbon Center Enables Stereospecific Synthesis Unavailable in Achiral Phenethylamine Analogs

The benzylic carbon in 2-amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane is a stereogenic center, giving rise to a pair of enantiomers. In contrast, 2-(2,6-dichlorophenyl)ethylamine (CAS 14573-23-0) is achiral because the benzylic carbon is part of a methylene bridge . This stereochemical feature enables the target compound to serve as a chiral ligand, chiral auxiliary, or enantiopure building block. Although specific enantiomeric purity data are vendor-dependent, the compound has been cited in the context of stereochemically defined beta-adrenergic agent synthesis as early as 1980 [1].

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Topological Polar Surface Area (TPSA 24.1 Ų) Indicates Differentiated Passive Permeability Relative to Higher-TPSA Analogs

The calculated TPSA for the target compound is 24.1 Ų [1]. Its positional isomer N-(2,6-dichlorophenyl)-N-methylethylenediamine yields a higher TPSA of 29.3 Ų [2]. A TPSA below 60 Ų is generally associated with good oral absorption, but the 5.2 Ų difference between these two isomers reflects the distinct spatial arrangement of the nitrogen atoms relative to the aromatic ring. The target compound's lower TPSA suggests marginally better passive membrane permeation.

ADME prediction Membrane permeability Drug-likeness

Documented Synthetic Heritage in Beta-Adrenergic Ligand Programs Provides Precedented Pharmacological Relevance

This compound class was synthesized and characterized as early as 1980 by Lehmann and colleagues in the context of beta-adrenergic agent development [1]. While specific binding or functional data for the target compound are not publicly available in comparative formats, the synthetic accessibility from 2,6-dichlorobenzaldehyde and methylamine is well-documented . In contrast, the benzylamine analog N-(2,6-dichlorobenzyl)-N-methylethane-1,2-diamine (CAS 1096873-43-6) incorporates a methylene spacer between the aromatic ring and the diamine backbone, altering both the electronic environment of the nitrogens and the conformational flexibility of the molecule [2].

Beta-adrenergic pharmacology Synthetic chemistry Drug discovery history

Optimal Research and Procurement Scenarios for 2-Amino-1-(methylamino)-1-(2,6-dichlorophenyl)ethane


Chiral Ligand or Auxiliary in Enantioselective Synthesis

The benzylic chiral center of the target compound makes it suitable for use as a chiral ligand in asymmetric catalysis or as a chiral auxiliary for diastereoselective transformations [1]. Achiral analogs such as 2-(2,6-dichlorophenyl)ethylamine cannot fulfill this role, as demonstrated by the structural comparison in Section 3 [1]. Procurement of enantiopure or enantioenriched material is essential for these applications.

Scaffold for CNS-Penetrant Probe Design

With a computed LogP of 2.5 and a TPSA of 24.1 Ų, the target compound sits within the favorable physicochemical window for CNS drug candidates [2]. The N-methyl group contributes a 0.7 LogP unit increase over the des-methyl diamine analog, placing it in the empirically optimal range for blood-brain barrier penetration [2]. This makes it a rational starting scaffold for neuroscience probe development.

Synthetic Intermediate in Beta-Adrenergic Ligand Programs

The compound's documented synthetic heritage in beta-adrenergic agent research provides a validated starting point for medicinal chemistry campaigns targeting adrenergic receptors [3]. The dual amine functionality allows for selective derivatization at either the primary or secondary amine, offering synthetic versatility that simpler monoamine analogs lack [3].

Reference Standard or Impurity Marker in Clonidine-Related Analytical Methods

Given the structural relationship to the 2,6-dichlorophenyl pharmacophore present in clonidine and its USP-related compounds, this diamine may serve as a process intermediate or impurity marker in analytical method development for clonidine-based pharmaceuticals . Its distinct chromatographic and spectroscopic properties relative to clonidine and its known impurities support this application .

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